N,N-diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N,N-Diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a fluorinated quinazoline derivative characterized by a sulfur-containing substituent at position 2 and a carboxamide group at position 5. Its structure incorporates dual fluorine atoms at the benzyl and phenyl moieties, which are hypothesized to enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-3-30(4-2)24(32)18-8-13-22-23(15-18)29-26(34-16-17-6-5-7-20(28)14-17)31(25(22)33)21-11-9-19(27)10-12-21/h5-15H,3-4,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJVQMCWCCEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115368-27-8) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a quinazoline core with fluorinated aromatic substituents, suggests various mechanisms of action that could be exploited in therapeutic contexts.
The molecular formula of the compound is , with a molecular weight of 479.5 g/mol. The structure includes a diethyl amide group, a thioether linkage, and fluorinated phenyl rings, which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23F2N3O2S |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 1115368-27-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological processes such as pain perception and cell proliferation.
Anticancer Activity
Recent studies have shown promising anticancer properties of compounds related to the quinazoline framework. For instance, derivatives similar to N,N-diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Compounds within this class have exhibited IC50 values in the low micromolar range against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. For example, related analogs showed IC50 values as low as 5.9 µM in A549 cells .
Analgesic Effects
There is also evidence suggesting that quinazoline derivatives can exert analgesic effects by modulating calcium channels involved in pain signaling. This suggests potential applications in pain management therapies.
Case Studies
- Study on Fluoro-substituted Quinazolines : A study evaluated various fluoro-substituted derivatives for their cytotoxic effects and found that compounds with similar structural motifs to our target compound exhibited significant inhibition of cancer cell growth .
- Comparative Analysis : Another investigation into the biological activities of quinazoline derivatives highlighted that those with electron-withdrawing groups (like fluorine) displayed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to related quinazoline and triazole derivatives. Below is a detailed analysis based on synthesis pathways, spectral properties, and functional group contributions:
Structural Analogues
Triazole Derivatives (e.g., Compounds [7–9] in ) :
These compounds share a triazole core but lack the quinazoline backbone. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism (thiol-thione equilibrium) and demonstrate distinct IR absorption bands (e.g., νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹) . In contrast, the target quinazoline derivative lacks tautomeric behavior due to its rigid bicyclic system.- Hydrazinecarbothioamides (e.g., Compounds [4–6] in ): These precursors to triazoles feature a C=S group (IR absorption at 1243–1258 cm⁻¹) and a carbonyl group (1663–1682 cm⁻¹).
Functional Group Contributions
- Fluorine Substitution: The 3-fluorobenzyl and 4-fluorophenyl groups in the target compound are analogous to fluorinated aryl groups in pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and prosulfuron. Fluorine enhances lipophilicity and resistance to oxidative metabolism, a feature shared across these compounds .
- Thioether vs.
Physicochemical and Spectral Comparisons
| Property | Target Quinazoline Derivative | Triazole Derivatives (e.g., [7–9]) | Hydrazinecarbothioamides (e.g., [4–6]) |
|---|---|---|---|
| Core Structure | Quinazoline | 1,2,4-Triazole | Hydrazinecarbothioamide |
| Key IR Bands | C=O (1680–1700 cm⁻¹, estimated) | νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ | νC=S: 1243–1258 cm⁻¹; νC=O: 1663–1682 cm⁻¹ |
| Fluorine Substitution | Dual (3-F-benzyl, 4-F-phenyl) | Mono (2,4-difluorophenyl) | None in core structure |
| Thermal Stability | Likely high (rigid bicyclic system) | Moderate (tautomerism may reduce stability) | Low (reactive C=S group) |
Research Findings and Limitations
- Synthesis Challenges : The target compound’s synthesis likely involves multi-step protocols similar to those for triazoles (e.g., nucleophilic substitution, cyclization), but with additional complexity due to the quinazoline core .
- Biological Activity : While analogous fluorinated compounds (e.g., diflubenzuron ) exhibit pesticidal activity, the target quinazoline’s pharmacological profile remains underexplored.
- Data Gaps: No direct studies on the target compound’s crystallography (cf. SHELX refinements in ) or energetic properties (cf. DNTF in ) are available, limiting mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
